molecular formula C21H24Cl3N3O2S2 B2543083 2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride CAS No. 1330005-74-7

2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2543083
CAS No.: 1330005-74-7
M. Wt: 520.91
InChI Key: VCJSVGFMJTXQST-UHFFFAOYSA-N
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Description

. This compound features a thiophene ring substituted with chloro groups, a benzo[d]thiazole moiety, and a morpholine group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

  • Thiophene Synthesis: : The thiophene ring is synthesized through a cyclization reaction of 1,4-diketones with phosphorus pentasulfide.

  • Chlorination: : The thiophene core is then chlorinated at the 2 and 5 positions using appropriate chlorinating agents such as thionyl chloride or phosphorus oxychloride.

  • Formation of Benzo[d]thiazole: : The benzo[d]thiazole moiety is introduced through a condensation reaction involving o-aminobenzoic acid and thiosemicarbazide.

  • Ethylation: : The ethyl group is introduced at the 6-position of the benzo[d]thiazole ring using ethylating agents like ethyl iodide.

  • Morpholine Addition: : The morpholine group is added to the propyl chain using morpholine and a suitable coupling reagent.

  • Carboxamide Formation: : The carboxamide group is introduced through a reaction with an appropriate amine and coupling reagents.

  • Hydrochloride Formation: : Finally, the hydrochloride salt is formed by treating the carboxamide with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, automated synthesis platforms, and the use of more robust and scalable reagents. The choice of solvents, reaction conditions, and purification methods would be tailored to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the thiophene ring or the benzo[d]thiazole moiety.

  • Reduction: : Reduction reactions can be applied to the chloro groups or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at various positions on the thiophene ring or the benzo[d]thiazole moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.

  • Substitution: : Substitution reactions often use nucleophiles such as amines, alcohols, or halides, and may require catalysts or specific reaction conditions.

Major Products Formed

The major products formed from these reactions include oxidized thiophenes, reduced chloro derivatives, and various substituted derivatives of the benzo[d]thiazole moiety.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: : Use in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system or enzyme being studied.

Comparison with Similar Compounds

This compound can be compared to other thiophene derivatives, benzo[d]thiazole derivatives, and morpholine-containing compounds. Similar compounds might include:

  • 2,5-Dichlorothiophene: : A simpler thiophene derivative without the benzo[d]thiazole and morpholine groups.

  • Benzo[d]thiazole derivatives: : Compounds containing the benzo[d]thiazole moiety but lacking the thiophene and morpholine groups.

  • Morpholine derivatives: : Compounds containing the morpholine group but lacking the thiophene and benzo[d]thiazole moieties.

Properties

IUPAC Name

2,5-dichloro-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O2S2.ClH/c1-2-14-4-5-16-17(12-14)29-21(24-16)26(7-3-6-25-8-10-28-11-9-25)20(27)15-13-18(22)30-19(15)23;/h4-5,12-13H,2-3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJSVGFMJTXQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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